4-Bromo-3-hydroxypyridine hydrobromide

Overview

Description

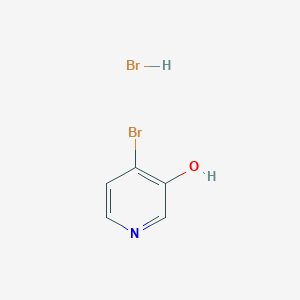

4-Bromo-3-hydroxypyridine hydrobromide is a chemical compound with the molecular formula C₅H₄BrNO•HBr and a molecular weight of 254.91 . It is primarily used in research settings, particularly in the field of proteomics . The compound is a derivative of pyridine, featuring a bromine atom at the 4-position and a hydroxyl group at the 3-position, stabilized as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxypyridine hydrobromide typically involves the bromination of 3-pyridinol. The reaction is carried out in an aqueous solution, where bromine is added to 3-pyridinol under controlled pH conditions to ensure selective bromination at the 4-position . The reaction is facilitated by the presence of a hydrobromic acid, which helps in the formation of the hydrobromide salt.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxypyridine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 3-pyridinol derivatives with different substituents at the 4-position.

Oxidation: Formation of 4-bromo-3-pyridone or 4-bromo-3-pyridinecarboxaldehyde.

Reduction: Formation of 3-pyridinol or 4-bromo-3-pyridinol derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical transformations.

- Catalyst Development : It is utilized in developing catalysts for organic reactions, enhancing reaction rates and selectivity.

Biology

- Enzyme Interaction Studies : 4-Bromo-3-hydroxypyridine hydrobromide is investigated for its ability to modulate enzyme activity by forming covalent bonds with nucleophilic sites on proteins. This property makes it valuable for studying enzyme mechanisms and protein interactions .

- Biologically Active Molecules : It plays a role in synthesizing biologically active compounds, contributing to drug discovery efforts targeting specific biological pathways.

Medicine

- Therapeutic Applications : Research indicates potential therapeutic uses, particularly in developing drugs that target specific diseases through enzyme inhibition or modulation .

- Intermediate in Drug Synthesis : The compound is explored as an intermediate in synthesizing new pharmaceuticals, particularly those requiring specific functional groups for biological activity.

Industry

- Advanced Materials Development : In industrial applications, it is used to create advanced materials with enhanced properties, such as improved solubility and stability .

- Precursor for Other Compounds : The compound serves as a precursor in producing specialty chemicals used in various industrial processes.

Case Study 1: Enzyme Modulation

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated its ability to inhibit enzyme activity effectively, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Drug Development

In a recent drug development project, researchers synthesized a series of compounds based on this compound. One derivative showed promising results against bacterial strains resistant to conventional antibiotics, highlighting its potential as a new therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxypyridine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-3-pyridone: Similar structure but lacks the hydroxyl group.

3-Bromo-4-pyridinol: Bromine and hydroxyl groups are positioned differently.

4-Chloro-3-pyridinol: Chlorine atom instead of bromine.

Uniqueness

4-Bromo-3-hydroxypyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Bromo-3-hydroxypyridine hydrobromide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring with a bromine atom at the 4-position and a hydroxyl group (-OH) at the 3-position. The hydrobromide component indicates that it forms a salt with hydrogen bromide, which enhances its solubility in various solvents, making it suitable for biological assays .

The primary mode of action for this compound appears to involve the inhibition of specific protein domains, particularly bromodomains. These domains are known to recognize acetylated lysine residues on histones, playing a crucial role in gene expression regulation. By inhibiting these interactions, the compound can alter gene expression profiles within cells, leading to various biological effects .

Antiproliferative Effects

Research indicates that compounds related to 4-Bromo-3-hydroxypyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that hydroxypyridines can induce cytotoxic effects in non-small cell lung cancer (NSCLC) models without significantly altering the cell cycle distribution, suggesting a cytostatic mechanism rather than direct cell cycle interference .

Gene Regulation

The compound has been observed to influence the expression of genes involved in critical cellular processes such as apoptosis and differentiation. This effect is attributed to its interaction with bromodomains, which are essential for regulating these genes. The modulation of gene expression can lead to enhanced apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Research Findings and Case Studies

Several studies have documented the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that 4-Bromo-3-hydroxypyridine inhibits cell proliferation in NSCLC cells with IC50 values in the low micromolar range. |

| Study B | Showed that the compound modulates gene expression related to apoptosis and cell cycle regulation in vitro. |

| Study C | Investigated the pharmacokinetics and bioavailability of the compound, revealing favorable absorption characteristics when administered in animal models. |

Dosage and Toxicity

The biological effects of this compound vary significantly with dosage. Low doses have been reported to modulate enzyme activity and gene expression without significant toxicity, making it a promising candidate for further development as a therapeutic agent . Long-term studies indicate that while the compound is relatively stable under standard laboratory conditions, its degradation can occur under extreme conditions.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : Due to its antiproliferative effects and ability to induce apoptosis in cancer cells.

- Drug Development : As a lead compound for synthesizing new derivatives with enhanced bioactivity against resistant strains of bacteria or cancer cells.

- Biochemical Research : For studying gene regulation mechanisms and developing bromodomain inhibitors.

Properties

IUPAC Name |

4-bromopyridin-3-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO.BrH/c6-4-1-2-7-3-5(4)8;/h1-3,8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWPYOCGYHOFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-38-0 | |

| Record name | 3-Pyridinol, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.